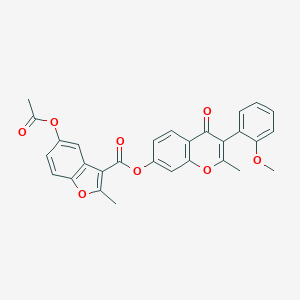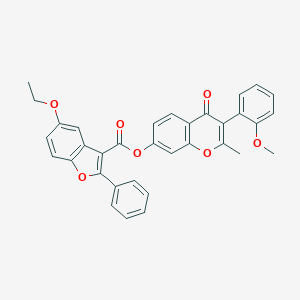
ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromophenyl compound with another organic compound . For example, the synthesis of “Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate” involves the reaction of a bromophenyl compound with piperazine .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as NMR, mass spectrometry, and X-ray diffraction analysis . For example, “Ethyl 3-(4-bromophenyl)propionate” has the InChI Key STMHGPFYLQOGJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods such as spectroscopy and chromatography . For example, “Ethyl 3-(4-bromophenyl)propionate” has a molecular weight of 273.13 g/mol .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Researchers have highlighted the potential of chromene derivatives in overcoming drug resistance in cancer cells. For instance, Das et al. (2009) found that certain chromene analogs can mitigate drug resistance and synergize with various cancer therapies in leukemia cells, indicating their potential as treatments for cancers with multiple drug resistance (Das et al., 2009).
Synthetic Methodologies
Boominathan et al. (2011) described an atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives. This method showcases an efficient synthesis pathway that could lead to compounds with medicinal promise, showcasing the versatility of chromene derivatives in chemical synthesis (Boominathan et al., 2011).
Molecular Structure Studies
The crystal and molecular structures of certain chromene derivatives have been elucidated to understand their potential interactions in biological systems. Kaur et al. (2012) reported on the crystal and molecular structures of chromene derivatives, providing insight into their stability and reactivity based on intermolecular interactions (Kaur et al., 2012).
Photoluminescence and Material Applications
Ethyl coumarin-3-carboxylate derivatives have been synthesized and their photoluminescence properties investigated, pointing to applications in material science, particularly in the development of optical materials and sensors (Song et al., 2014).
GPR35 Agonist for Drug Development
Chromene derivatives have been identified as potent and selective agonists for GPR35, a G protein-coupled receptor, which is a promising target for drug development. Thimm et al. (2013) discovered a radioligand that binds to GPR35 with high affinity, highlighting the potential of chromene compounds in the development of new pharmacological tools and therapeutic agents (Thimm et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and development of bromophenyl compounds could involve the synthesis of new derivatives with improved biological activities . For example, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” has been used as a key intermediate in the synthesis of new liquid crystal oligomers and polymers .
Eigenschaften
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-14-9-10-15-16(11-14)26-19(20(23)25-4-2)17(18(15)22)12-5-7-13(21)8-6-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFNBJNXIFOLOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383561.png)
![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B383562.png)
![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383565.png)
![(E)-[3-methyl-4-(2-methylpropoxy)phenyl]-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]methanolate](/img/structure/B383566.png)
![diisopropyl 4-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383568.png)
![methyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383569.png)

![dimethyl 4-[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383571.png)
![di(tert-butyl) 4-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383572.png)


![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B383576.png)


